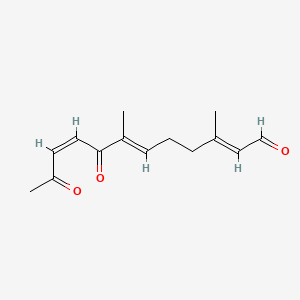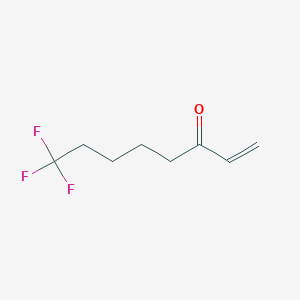
8,8,8-Trifluorooct-1-EN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8,8-Trifluorooct-1-EN-3-one is a fluorinated organic compound with the molecular formula C8H11F3O. It is characterized by the presence of three fluorine atoms attached to the eighth carbon of an octenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8,8-Trifluorooct-1-EN-3-one typically involves the introduction of fluorine atoms into an octenone precursor. One common method is the fluorination of 1-octen-3-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, with the fluorinating agent added slowly to the octenone in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced fluorinating agents can further enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
8,8,8-Trifluorooct-1-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8,8,8-Trifluorooct-1-EN-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8,8,8-Trifluorooct-1-EN-3-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Oct-1-en-3-one: A non-fluorinated analog with similar structural features but different chemical properties.
(3S)-8,8,8-Trifluorooct-1-en-3-ol: A related compound with a hydroxyl group instead of a ketone group
Uniqueness
8,8,8-Trifluorooct-1-EN-3-one is unique due to the presence of three fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can enhance the compound’s reactivity, stability, and potential bioactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
56606-82-7 |
|---|---|
Molecular Formula |
C8H11F3O |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
8,8,8-trifluorooct-1-en-3-one |
InChI |
InChI=1S/C8H11F3O/c1-2-7(12)5-3-4-6-8(9,10)11/h2H,1,3-6H2 |
InChI Key |
AYMBXGZKCIZHNO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CCCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


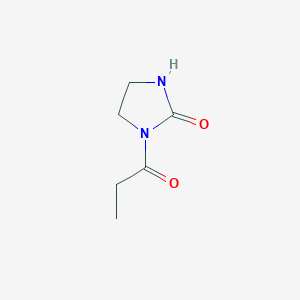
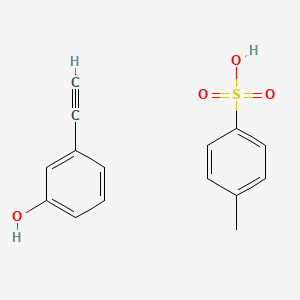
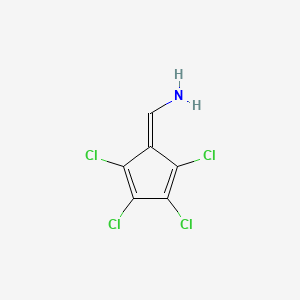
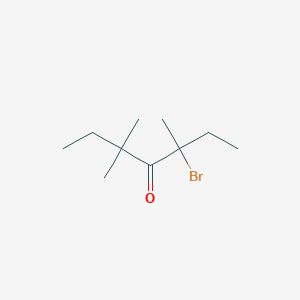
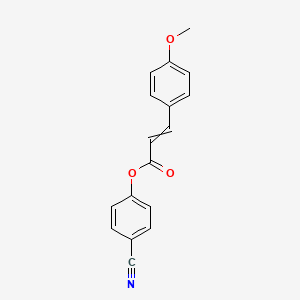

![4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622999.png)
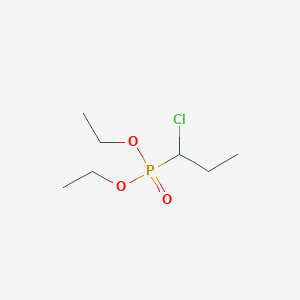
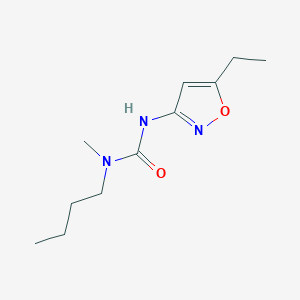
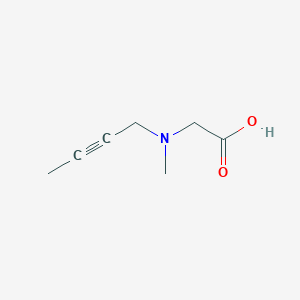

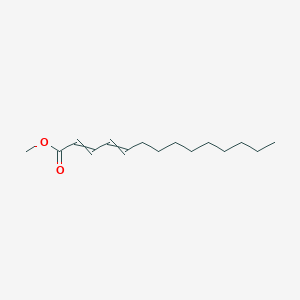
![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)
